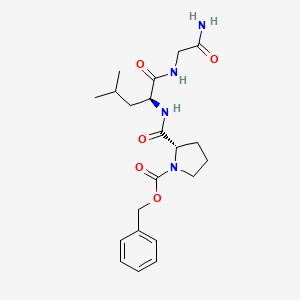

Carbobenzoxyprolyl-leucyl-glycinamide

Description

Properties

CAS No. |

14485-80-4 |

|---|---|

Molecular Formula |

C21H30N4O5 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

benzyl N-[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]carbamate |

InChI |

InChI=1S/C21H30N4O5/c1-14(2)11-17(24-20(28)16-9-6-10-22-16)19(27)23-12-18(26)25-21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,22H,6,9-13H2,1-2H3,(H,23,27)(H,24,28)(H,25,26,29)/t16-,17-/m0/s1 |

InChI Key |

KFRZSJOPCRTHTH-IRXDYDNUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2 |

sequence |

PLG |

Synonyms |

carbobenzoxyprolyl-leucyl-glycinamide Z-PLG Z-Pro-Leu-Gly-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Carbobenzoxyprolyl-leucyl-glycinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical characterization of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2). This synthetic tripeptide, featuring a carbobenzoxy (Cbz or Z) protecting group on the N-terminal proline residue, serves as a valuable tool in various research domains, from neuropharmacology to immunology. This document is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their investigations.

Core Chemical and Physical Properties

Carbobenzoxyprolyl-leucyl-glycinamide is a well-defined chemical entity with the molecular formula C21H30N4O5 and a molecular weight of 418.49 g/mol [1]. Its unique structure, combining a hydrophobic protecting group and a hydrophilic peptide backbone, dictates its physicochemical behavior.

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C21H30N4O5 | [1] |

| Molecular Weight | 418.49 g/mol | [1] |

| CAS Number | 14485-80-4 | [1] |

| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carboxylate | |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF; limited solubility in aqueous solutions. | [2] |

The solubility of Z-Pro-Leu-Gly-NH2 is a critical consideration for experimental design. The presence of the bulky, nonpolar carbobenzoxy group and the leucine side chain contributes to its hydrophobic character. Conversely, the amide bonds in the peptide backbone and the terminal glycinamide provide sites for hydrogen bonding, imparting some degree of polarity. This amphipathic nature results in good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while its aqueous solubility is limited.

Synthesis of Carbobenzoxyprolyl-leucyl-glycinamide

The synthesis of Z-Pro-Leu-Gly-NH2 is typically achieved through well-established peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). The choice of method depends on the desired scale and purity requirements.

The Role of the Carbobenzoxy (Cbz) Protecting Group

The carbobenzoxy group is a cornerstone of peptide synthesis, valued for its stability under a range of reaction conditions and its straightforward removal. It is introduced by reacting the N-terminal amine with benzyl chloroformate under basic conditions. The Cbz group is stable to both basic and mildly acidic conditions, providing robust protection during subsequent coupling steps. Its removal is typically accomplished via catalytic hydrogenolysis (e.g., H2 over a palladium catalyst), which is a mild method that does not affect most other functional groups.

General Synthetic Workflow (Solid-Phase Peptide Synthesis)

SPPS offers a streamlined approach for the synthesis of peptides like Z-Pro-Leu-Gly-NH2, allowing for efficient purification by simple filtration and washing steps.

Caption: Solid-Phase Peptide Synthesis Workflow for Z-Pro-Leu-Gly-NH2.

Step-by-Step Synthesis Protocol (Solution-Phase)

While SPPS is common, solution-phase synthesis provides a classical and scalable alternative.

Step 1: Synthesis of Cbz-Pro-Leu-OH

-

Dissolve Z-Proline in a suitable organic solvent (e.g., dichloromethane).

-

Activate the carboxylic acid of Z-Proline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

Add Leucine methyl ester hydrochloride and a base (e.g., triethylamine) to the activated Z-Proline solution.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Purify the resulting dipeptide ester (Z-Pro-Leu-OMe) by column chromatography.

-

Hydrolyze the methyl ester using a mild base (e.g., lithium hydroxide) to yield Z-Pro-Leu-OH.

Step 2: Coupling with Glycinamide

-

Activate the carboxylic acid of Z-Pro-Leu-OH using a coupling agent as described above.

-

Add Glycinamide hydrochloride and a base to the activated dipeptide.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction mixture to remove byproducts and unreacted starting materials.

-

Purify the final product, Z-Pro-Leu-Gly-NH2, by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

The biological activity of Carbobenzoxyprolyl-leucyl-glycinamide is intrinsically linked to its core tripeptide sequence, Pro-Leu-Gly, which is an endogenous peptide known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1)[3].

Modulation of Dopamine Receptors

The parent peptide, Pro-Leu-Gly-NH2 (PLG), has been shown to modulate dopamine receptor activity[4]. It acts as a positive allosteric modulator of D2-like dopamine receptors, enhancing the binding of dopamine agonists. This has led to investigations of PLG and its analogs for potential therapeutic applications in conditions such as Parkinson's disease. The presence of the Cbz group in Z-Pro-Leu-Gly-NH2 may influence its potency and pharmacokinetic properties in this context.

Potential as a Macrophage Migration Inhibitory Factor (MIF) Inhibitor

A significant area of interest is the potential for Z-Pro-Leu-Gly-NH2 to inhibit Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in a range of inflammatory diseases and cancers. MIF possesses a unique tautomerase active site, which has become a target for the development of small molecule inhibitors[5]. Although direct studies on Z-Pro-Leu-Gly-NH2 as a MIF inhibitor are not extensively reported in publicly available literature, the structural similarities to other known MIF inhibitors and the biological activities of the parent peptide suggest this as a plausible mechanism of action.

Caption: Proposed Mechanism of Action via MIF Inhibition.

Opioid Antagonism

Pro-Leu-Gly-NH2 (MIF-1) has also been reported to exhibit opioid antagonist properties, capable of attenuating the analgesic effects of morphine[6]. This activity adds another layer to the complex pharmacology of this peptide family.

Analytical Characterization

Robust analytical methods are crucial for verifying the identity, purity, and stability of Z-Pro-Leu-Gly-NH2.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of Z-Pro-Leu-Gly-NH2. A typical method would involve a C18 column and a gradient elution system.

Example RP-HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Expected Retention Time: The retention time will be influenced by the hydrophobic Cbz and leucine moieties, and will depend on the specific gradient and column used.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of Z-Pro-Leu-Gly-NH2. Electrospray ionization (ESI) is a suitable technique for this analysis. The expected monoisotopic mass is 418.2216 g/mol [1]. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by observing the fragmentation pattern of the parent ion. Common fragment ions include b- and y-ions resulting from cleavage of the peptide amide bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Z-Pro-Leu-Gly-NH2.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Cbz group, the protons of the proline, leucine, and glycine residues, and the amide protons. The chemical shifts and coupling constants provide detailed information about the molecular structure and conformation.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the peptide bonds and the Cbz group, the aromatic carbons, and the aliphatic carbons of the amino acid residues.

Conclusion

Carbobenzoxyprolyl-leucyl-glycinamide is a synthetic tripeptide with a rich chemical and pharmacological profile. Its well-defined chemical properties, established synthetic routes, and intriguing biological activities make it a valuable compound for researchers in diverse fields. A thorough understanding of its synthesis, handling, and analytical characterization is paramount for its effective application in scientific research and drug discovery endeavors. This guide provides a foundational understanding to facilitate such work.

References

-

Wikipedia. (n.d.). Melanocyte-inhibiting factor. Retrieved from [Link]

- Banks, W. A., & Kastin, A. J. (1993). Endogenous peptide Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1) is transported from the brain to the blood by peptide transport system-1. Journal of Neuroscience Research, 35(6), 690-695.

- Ehrensing, R. H., & Kastin, A. J. (1974). Melanocyte-stimulating hormone-release inhibiting hormone as an antidepressant. A pilot study.

- Senter, P. D., Al-Abed, Y., Metz, C. N., Benigni, F., Mitchell, R. A., Chesney, J., ... & Bucala, R. (2002). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. Proceedings of the National Academy of Sciences, 99(1), 144-149.

- Mishra, R. K., Johnson, R. L., & Fields, J. Z. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 29(10), 2104-2107.

- Chorev, M., Rubini, E., Gilon, C., Wormser, U., & Selinger, Z. (1983). Transformation of Pro-Leu-Gly-NH2 peptidomimetic positive allosteric modulators of the dopamine D2 receptor into negative modulators. Journal of Medicinal Chemistry, 26(2), 129-135.

- Onodera, K., & Ogasawara, K. (2004). Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors. Current Medicinal Chemistry, 11(11), 1395-1407.

- He, R., Wang, B., Wakimoto, T., & Abe, I. (2021). Figure S4. 1 H NMR spectrum of Cyclo( l -Leu- l -Pro) ( 4 ) (500 MHz,...

- Harrison, A. G., Csizmadia, I. G., & Tang, T. H. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(5), 427-436.

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

- Chiu, S., Paul, T., & Mishra, R. K. (1981). Antagonism of Morphine Analgesia by Prolyl-Leucyl-Glycinamide (MIF-1) in Humans. Science, 214(4526), 1261-1262.

Sources

- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity suppresses microglia-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG): Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbobenzoxyprolyl-leucyl-glycinamide, commonly abbreviated as Z-PLG, is a synthetic tripeptide that has garnered significant interest in neuropharmacology and drug discovery. As an analogue of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as melanocyte-inhibiting factor (MIF-1), Z-PLG serves as a valuable research tool for investigating the modulation of dopaminergic systems.[1][2] This guide provides a comprehensive technical overview of the structure, synthesis, and biological function of Z-PLG, with a particular focus on its role as a positive allosteric modulator of the dopamine D2 receptor.

Part 1: Chemical Structure and Properties

Z-PLG is a derivative of the tripeptide Pro-Leu-Gly-NH2, characterized by the presence of a benzyloxycarbonyl (Z) group attached to the N-terminus of the proline residue. This protecting group enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties.

Molecular Formula: C₂₁H₃₀N₄O₅

Molecular Weight: 418.49 g/mol

The core structure consists of three amino acids linked by peptide bonds: L-proline, L-leucine, and glycinamide. The "Z" group, or carbobenzoxy group, is a common amine protecting group in peptide synthesis.[1]

Caption: 2D representation of the chemical structure of Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG).

Synthesis

Z-PLG is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. In SPPS, the C-terminal glycinamide is first attached to a solid support resin. The subsequent amino acids, proline and leucine, are then sequentially added, with their N-termini protected (e.g., with Fmoc or Boc groups). The Z-group is introduced at the final step on the N-terminus of proline. The peptide is then cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Part 2: Mechanism of Action and Biological Function

The primary biological function of Z-PLG and its parent molecule, PLG, is the allosteric modulation of dopamine receptors, particularly the D2 subtype.[1][2] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (dopamine) binds.[3][4] This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand.

Positive Allosteric Modulation of the Dopamine D2 Receptor

Z-PLG acts as a positive allosteric modulator (PAM) of the D2 receptor.[1][2] This means that it enhances the binding of dopamine and other D2 receptor agonists. The proposed mechanism involves Z-PLG binding to an allosteric site on the D2 receptor, which stabilizes a receptor conformation with higher affinity for agonists.[1] This leads to an increased potency and/or efficacy of dopamine at the D2 receptor.

Studies on PLG and its analogs suggest that the bioactive conformation for this allosteric modulation is a type II β-turn.[1][5][6] This specific three-dimensional arrangement of the peptide backbone is crucial for its interaction with the allosteric binding site on the D2 receptor.

Caption: Signaling pathway illustrating the positive allosteric modulation of the dopamine D2 receptor by Z-PLG.

Part 3: Experimental Protocols

To investigate the function of Z-PLG as a positive allosteric modulator of the D2 receptor, a common and robust method is the radioligand binding assay. This assay directly measures the binding of a radiolabeled ligand to the receptor in the presence and absence of the allosteric modulator.

Radioligand Binding Assay for D2 Receptor Allosteric Modulation

This protocol is designed to assess the ability of Z-PLG to enhance the binding of a D2 receptor agonist.

Materials:

-

Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

-

Radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone)[7]

-

Unlabeled D2 receptor agonist (e.g., dopamine or a synthetic agonist like quinpirole)

-

Z-PLG

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding inhibitor (e.g., 10 µM haloperidol)

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

Workflow:

Caption: Experimental workflow for a radioligand binding assay to assess D2 receptor allosteric modulation.

Step-by-Step Methodology:

-

Preparation:

-

Prepare serial dilutions of the unlabeled agonist and a fixed concentration of Z-PLG in the assay buffer.

-

Thaw the D2 receptor membrane preparations on ice and resuspend in a known volume of assay buffer to achieve a target protein concentration (e.g., 10-20 µg per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, membrane preparation, [³H]-spiperone (at a concentration near its Kd), and the unlabeled agonist at varying concentrations.

-

Total Binding with Z-PLG: Add assay buffer, membrane preparation, [³H]-spiperone, the unlabeled agonist at varying concentrations, and a fixed concentration of Z-PLG.

-

Non-specific Binding: Add assay buffer, membrane preparation, [³H]-spiperone, and a high concentration of a non-specific binding inhibitor (e.g., 10 µM haloperidol).

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each condition.

-

Plot the specific binding as a function of the log of the agonist concentration for both the control and the Z-PLG-treated groups.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of agonist that inhibits 50% of the radioligand binding) for each condition.

-

A leftward shift in the competition curve and a lower IC50 value in the presence of Z-PLG indicates positive allosteric modulation.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[7]

-

Part 4: Quantitative Data

| Compound | Reported Activity | Approximate Effective Concentration | Reference |

| Pro-Leu-Gly-NH2 (PLG) | Positive allosteric modulator of D2 receptor | Micromolar (µM) | [2] |

| Conformationally Constrained PLG Analog | 10,000x more active than PLG | Nanomolar (nM) to Picomolar (pM) | [8] |

Part 5: Conclusion and Future Directions

Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) is a synthetic tripeptide that serves as a powerful tool for studying the allosteric modulation of the dopamine D2 receptor. Its ability to act as a positive allosteric modulator, likely by stabilizing a high-affinity agonist-binding conformation, makes it a valuable compound for research in neuropharmacology and drug development. The methodologies outlined in this guide, particularly the radioligand binding assay, provide a robust framework for characterizing the activity of Z-PLG and similar allosteric modulators.

Future research in this area may focus on elucidating the precise binding site of Z-PLG on the D2 receptor through techniques such as site-directed mutagenesis and structural biology. Furthermore, exploring the in vivo effects of Z-PLG on dopaminergic signaling and behavior could provide crucial insights into its therapeutic potential for disorders characterized by dopamine dysregulation, such as Parkinson's disease and schizophrenia.

References

-

Kaczor, A. A., Wróbel, T. M., & Bartuzi, D. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules, 28(1), 178. [Link]

-

Johnson, R. L., & Mishra, R. K. (2009). Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II β-turn conformation. Journal of medicinal chemistry, 52(7), 2043–2051. [Link]

-

Johnson, R. L., & Mishra, R. K. (2013). Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor. Beilstein journal of organic chemistry, 9, 219–232. [Link]

-

Johnson, R. L., & Mishra, R. K. (2009). Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation. Journal of medicinal chemistry, 52(7), 2043–2051. [Link]

-

Kaczor, A. A., Wróbel, T. M., & Bartuzi, D. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. ResearchGate. [Link]

-

Johnson, R. L., & Mishra, R. K. (2009). Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation. ACS Publications. [Link]

-

Baucom, G. D., et al. (1986). Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position. Journal of medicinal chemistry, 29(10), 2100–2104. [Link]

-

Kaczor, A. A., Wróbel, T. M., & Bartuzi, D. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. PubMed. [Link]

-

Neve, K. A. (Ed.). (2010). The Dopamine Receptors. Humana Press. [Link]

-

Lane, J. R., et al. (2020). Identification of a Lipid-Exposed Extrahelical Binding Site for Positive Allosteric Modulators of the Dopamine D2 Receptor. ACS chemical neuroscience, 11(11), 1693–1703. [Link]

-

Kaczor, A. A., et al. (2022). The Role of Lipids in Allosteric Modulation of Dopamine D2 Receptor—In Silico Study. International journal of molecular sciences, 23(4), 2154. [Link]

-

Gmeiner, P. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universitätsbibliothek Regensburg. [Link]

-

Baucom, G. D., et al. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of medicinal chemistry, 29(10), 2104–2107. [Link]

-

Zhen, X., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 36–42. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Johnson, R. L., et al. (1988). Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2. Journal of medicinal chemistry, 31(10), 2026–2031. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. [Link]

-

Zhen, X., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 36–42. [Link]

-

Moritz, A. E., et al. (2019). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Scientific reports, 9(1), 1–15. [Link]

-

Johnson, B. A., et al. (2020). Quantitative autoradiography of [³H] Spiperone (D2R-like) binding... ResearchGate. [Link]

-

Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell, 184(4), 931–942. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]

-

Mishra, R. K., et al. (1993). Modulation of High-Affinity CNS Dopamine D2 Receptor by L-pro-L-leu-glycinamide (PLG) Analogue 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide. Neurochemical research, 18(7), 775–783. [Link]

Sources

- 1. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Carbobenzoxyprolyl-leucyl-glycinamide and its Active Moiety, Prolyl-leucyl-glycinamide (PLG)

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) and its biologically active core, L-prolyl-L-leucyl-glycinamide (PLG). While the carbobenzoxy (Z) group serves as a protecting moiety in chemical synthesis, the deprotected tripeptide, PLG, is an endogenous neuropeptide with a well-defined role in neuromodulation. The primary mechanism of action of PLG is its function as a positive allosteric modulator (PAM) of the dopamine D2 receptor (D2R). This guide will elucidate this core mechanism, detail the experimental methodologies used for its characterization, and discuss the implications for therapeutic development. Furthermore, it will address the importance of screening for potential off-target enzyme inhibition, a critical step in preclinical drug development, by providing validated protocols for assessing activity against common protease families.

Introduction: From Synthetic Precursor to Neuromodulator

Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2) is a synthetic peptide derivative. The N-terminal carbobenzoxy (Z) group is a widely used protecting group in peptide chemistry, designed to prevent unwanted reactions at the proline's alpha-amino group during synthesis. Upon removal of this group, the biologically active tripeptide L-prolyl-L-leucyl-glycinamide (PLG) is yielded.

PLG, also known as melanocyte-stimulating hormone (MSH) release-inhibiting factor (MIF-1), is an endogenous peptide found in the central nervous system (CNS).[1] Its primary and most extensively studied mechanism of action is the allosteric modulation of dopaminergic neurotransmission, specifically through the D2 receptor subtype.[2][3] This guide will focus on the functional consequences of this interaction.

Core Mechanism of Action: Positive Allosteric Modulation of the Dopamine D2 Receptor

The central tenet of PLG's activity is its role as a Positive Allosteric Modulator (PAM) of the dopamine D2 receptor. Unlike a direct (orthosteric) agonist, which binds to the same site as the endogenous ligand (dopamine), an allosteric modulator binds to a topographically distinct site on the receptor.[4][5] This binding event induces a conformational change in the receptor that, in the case of a PAM, enhances the binding and/or efficacy of the orthosteric agonist.

Molecular Basis of D2R Modulation

PLG's interaction with the D2R results in two key functional changes:

-

Increased Agonist Affinity: PLG enhances the binding affinity of dopamine and other D2R agonists for the receptor.[2]

-

Stabilization of the High-Affinity State: The D2R exists in equilibrium between a low-affinity and a high-affinity state for agonists. The high-affinity state (D2High) is the functionally active conformation, coupled to its cognate Gi/Go protein.[6] PLG shifts this equilibrium towards the D2High state, thereby potentiating the downstream signaling cascade initiated by agonist binding.[6]

This modulatory effect is highly selective. Studies have shown that PLG and its peptidomimetics enhance agonist binding to D2 (both D2S and D2L isoforms) and D4 receptor subtypes, with no significant effect on D1 or D3 receptors, nor on the binding of antagonists to the D2 receptor.[4]

The diagram below illustrates the D2R signaling pathway and the role of PLG as a PAM.

Figure 1: Dopamine D2 Receptor Signaling and PLG Modulation. Dopamine binds to the orthosteric site of the D2R, promoting a conformational change to the high-affinity, G-protein-coupled state. This leads to the inhibition of adenylyl cyclase by the Gαi subunit. PLG binds to a separate allosteric site, stabilizing the high-affinity state and enhancing the binding and signaling of dopamine.

Quantitative Analysis of Allosteric Modulation

The effect of PLG is dose-dependent and often exhibits a bell-shaped response curve, a characteristic feature of some allosteric modulators.[6] While a precise EC50 value for PLG's modulatory effect can vary between assay systems, its analogues have been developed that are significantly more potent. For example, one conformationally constrained analogue was found to be 10,000 times more active than PLG in enhancing agonist binding.[7] Another peptidomimetic maximally enhanced agonist ([³H]NPA) binding by over 21% at a concentration of 10⁻⁷ M.[6]

| Compound | Target | Effect | Concentration for Max Effect | % Enhancement of Agonist Binding | Reference |

| PLG Peptidomimetic 1a | Dopamine D2 Receptor | Positive Allosteric Modulation | 10⁻⁸ M | 14.6 ± 3.9% | [6] |

| PLG Peptidomimetic 3a | Dopamine D2 Receptor | Positive Allosteric Modulation | 10⁻⁷ M | 21.4 ± 6.1% | [6] |

| Pro-Phe-Gly-NH2 | Dopamine D2 Receptor | Positive Allosteric Modulation | 1 µM | 31% | [8] |

Table 1: Quantitative data for the positive allosteric modulation of the Dopamine D2 Receptor by PLG analogues. Data shows the percent enhancement of radiolabeled agonist binding.

Experimental Protocols for Mechanistic Characterization

Verifying the mechanism of an allosteric modulator requires specific, validated assay systems. The following protocols represent industry-standard methods for characterizing compounds like PLG.

Core Protocol: Radioligand Binding Assay for D2R Allosteric Modulation

This assay is the cornerstone for demonstrating allosteric modulation. It measures the ability of the test compound (PLG) to enhance the binding of a radiolabeled agonist to the D2 receptor.

Causality: The choice of a radiolabeled agonist (e.g., [³H]N-propylnorapomorphine, [³H]NPA) over an antagonist is critical. Because PAMs for the D2R stabilize the high-affinity state, their effect is most readily observed as an increase in the binding of a ligand that preferentially binds to this state—namely, an agonist. An antagonist typically binds with equal affinity to both states, so its binding would be largely unaffected by the PAM.[2]

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from a D2R-rich tissue source (e.g., bovine striatum) or from cell lines stably expressing the human D2R (e.g., HEK293 or CHO cells). Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

D2R-containing membranes.

-

A fixed, sub-saturating concentration of radiolabeled agonist (e.g., [³H]NPA).

-

Varying concentrations of the test compound (PLG or its analogues) or vehicle control.

-

For non-specific binding determination, a separate set of wells containing a high concentration of a non-labeled D2R antagonist (e.g., spiperone).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding (as counts per minute or fmol/mg protein) against the concentration of the test compound.

-

Express the data as a percentage of the specific binding observed in the vehicle control wells to visualize the enhancement.

-

The following diagram outlines this experimental workflow.

Figure 2: Experimental workflow for a D2R allosteric modulator radioligand binding assay.

Ancillary Protocol: Screening for Off-Target Protease Inhibition

Given the peptide nature of PLG, it is prudent for drug development professionals to rule out significant inhibition of common proteases. Calpains, a family of Ca²⁺-dependent cysteine proteases, are a relevant class to screen against due to their involvement in CNS physiology and pathology.

Causality: A fluorometric assay using a specific peptide substrate provides a high-throughput, sensitive method to detect enzyme inhibition. The substrate (e.g., Suc-LLVY-AMC) is designed to be efficiently cleaved by calpain. Cleavage releases a fluorescent molecule (AMC, 7-amino-4-methylcoumarin), and the rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will slow this rate.

Methodology (Representative Fluorometric Calpain Inhibition Assay):

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT).

-

Reconstitute purified, active calpain enzyme in assay buffer.

-

Prepare a stock solution of a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) in DMSO.

-

Prepare serial dilutions of the test compound (Z-Pro-Leu-Gly-NH2 or PLG) and a known calpain inhibitor (positive control, e.g., Calpeptin) in assay buffer.

-

-

Assay Setup: In a 96-well black plate (to minimize background fluorescence):

-

Add assay buffer to all wells.

-

Add the test compound dilutions, positive control inhibitor, or vehicle (negative control).

-

Add the calpain enzyme to all wells except for a "no enzyme" blank.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) kinetically over a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The workflow for this screening assay is depicted below.

Figure 3: General workflow for a fluorometric enzyme inhibition screening assay.

Conclusion and Future Directions

The core mechanism of action for Carbobenzoxyprolyl-leucyl-glycinamide's active form, PLG, is the positive allosteric modulation of the dopamine D2 receptor. It enhances agonist binding and stabilizes the receptor's active, G-protein-coupled conformation. This nuanced mechanism offers a sophisticated approach to modulating dopaminergic signaling, potentially offering greater subtype selectivity and a lower side-effect profile compared to direct orthosteric agonists. While its peptide structure warrants routine screening against proteases, there is currently no substantial evidence to suggest enzyme inhibition is a primary mode of action. Future research, particularly with conformationally constrained peptidomimetics, continues to refine the therapeutic potential of this important class of neuromodulators.[3][9]

References

-

Raghavan, B., Skoblenick, K. J., Bhagwanth, S., Argintaru, N., Mishra, R. K., & Johnson, R. L. (2009). Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation. Journal of Medicinal Chemistry, 52(7), 2043–2051. [Link]

-

Johnson, R. L., Rajakumar, G., Yu, K. L., & Mishra, R. K. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 29(10), 2104–2107. [Link]

-

Raghavan, B., Skoblenick, K. J., Bhagwanth, S., Argintaru, N., Mishra, R. K., & Johnson, R. L. (2009). Allosteric modulation of the dopamine D2 receptor by Pro-Leu-Gly-NH2 peptidomimetics constrained in either a polyproline II helix or a type II beta-turn conformation. Journal of Medicinal Chemistry, 52(7), 2043-2051. [Link]

-

Mann, A., Skoblenick, K., Bédard, M., Johnson, R. L., & Mishra, R. K. (2010). Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor: evidence for the allosteric modulation of the dopamine receptor. European Journal of Pharmacology, 641(2-3), 96–101. [Link]

-

Johnson, R. L., Smissman, E. E., & Plotsky, P. M. (1986). Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2. Journal of Medicinal Chemistry, 29(10), 2100-2104. [Link]

-

Johnson, R. L., Rajakumar, G., & Mishra, R. K. (1986). Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position. Journal of Medicinal Chemistry, 29(10), 2100-2104. [Link]

-

Johnson, R. L., Rajakumar, G., & Mishra, R. K. (1986). Synthesis and Biological Evaluation of Analogues of Pro-Leu-Gly-NH2 Modified at the Leucyl Residue. Journal of Medicinal Chemistry, 29(10), 2100-2104. [Link]

-

Bhagwanth, S., Mishra, R. K., & Johnson, R. L. (2013). Development of peptidomimetic ligands of Pro-Leu-Gly-NH(2) as allosteric modulators of the dopamine D(2) receptor. Beilstein Journal of Organic Chemistry, 9, 204–214. [Link]

-

Ferreira da Costa, J., Caamaño, O., Fernández, F., García-Mera, X., Sampaio-Dias, I. E., Brea, J. M., & Cadavid, M. I. (2013). Synthesis and allosteric modulation of the dopamine receptor by peptide analogs of L-prolyl-L-leucyl-glycinamide (PLG) modified in the L-proline or L-proline and L-leucine scaffolds. European Journal of Medicinal Chemistry, 69, 146-158. [Link]

-

Woźniak, M., & Kaczor, A. A. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences, 23(24), 15993. [Link]

-

Kaur, D., & Kumar, V. (2024). Review on allosteric modulators of dopamine receptors so far. Journal of Biochemical and Molecular Toxicology, e23696. [Link]

-

Ferreira da Costa, J., Caamaño, O., Fernández, F., García-Mera, X., Sampaio-Dias, I. E., Brea, J. M., & Cadavid, M. I. (2013). Synthesis and allosteric modulation of the dopamine receptor by peptide analogs of L-prolyl-L-leucyl-glycinamide (PLG) modified in the L-proline or L-proline and L-leucine scaffolds. European Journal of Medicinal Chemistry, 69, 146-58. [Link]

-

Moreno, E., et al. (2016). Functional Selectivity of Allosteric Interactions within G Protein–Coupled Receptor Oligomers: The Dopamine D1-D3 Receptor Heterotetramer. Molecular Pharmacology, 89(3), 337-346. [Link]

-

Mishra, R. K. (1984). CNS Dopamine Receptors: Effect of Prolyl-Leucyl-Glycinamide and Solubilization. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 8(4-6), 631-640. [Link]

-

Woźniak, M., & Kaczor, A. A. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences, 23(24), 15993. [Link]

Sources

- 1. CNS dopamine receptors: effect of prolyl-leucyl-glycinamide and solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor: Evidence for the allosteric modulation of the dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of peptidomimetic ligands of Pro-Leu-Gly-NH(2) as allosteric modulators of the dopamine D(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and allosteric modulation of the dopamine receptor by peptide analogs of L-prolyl-L-leucyl-glycinamide (PLG) modified in the L-proline or L-proline and L-leucine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Pro-Leu-Gly-NH2: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of Z-Pro-Leu-Gly-NH2, a synthetic tripeptide with significant neuropharmacological activity. It is intended for researchers, scientists, and drug development professionals interested in its history, synthesis, mechanism of action, and methods for its biological evaluation.

Introduction

Z-Pro-Leu-Gly-NH2, chemically known as N-benzyloxycarbonyl-L-prolyl-L-leucyl-glycinamide, is a synthetic peptide derivative that has garnered considerable interest in the field of neuropharmacology.[1] It is also widely recognized by its alternative names, Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1) or Melanostatin.[2][3][4] This tripeptide is an endogenous molecule, derived from the enzymatic cleavage of the hormone oxytocin.[2] Its discovery and subsequent investigation have revealed a complex pharmacological profile, including modulation of dopaminergic and opioid systems, leading to potential therapeutic applications in neurological and psychiatric disorders.[2][4][5]

This document will provide a detailed exploration of Z-Pro-Leu-Gly-NH2, from its historical discovery to detailed protocols for its synthesis and biological characterization.

Part 1: Discovery and History

The story of Z-Pro-Leu-Gly-NH2 is intrinsically linked to the broader field of neuroendocrinology and the pioneering work on hypothalamic releasing and inhibiting hormones. In the early 1970s, extensive research was focused on identifying factors from the hypothalamus that regulate the secretion of pituitary hormones.

One of the key figures in the history of MIF-1 is the neuroendocrinologist Abba J. Kastin, who, along with his colleagues, was instrumental in exploring its potential as a treatment for depression in the early 1970s.[1][6] Their work was part of a larger effort to understand the role of hypothalamic peptides in brain function, extending beyond their traditional endocrine roles.

The discovery that MIF-1 is a fragment of oxytocin provided a crucial link between a well-known hormone and a novel neuroactive peptide.[2][7] This finding opened up new avenues of research into the processing of peptide hormones and the diverse biological activities of their resulting fragments.

The broader context for the discovery of such neuroactive peptides was established by researchers like Andrew V. Schally and Roger Guillemin, who were awarded the Nobel Prize in Physiology or Medicine in 1977 for their discoveries concerning the peptide hormone production of the brain.[8][9][10] Their work on isolating and characterizing hypothalamic hormones, such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH), laid the foundation for understanding the brain's chemical control over the endocrine system and behavior.[8][9]

Part 2: Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Z-Pro-Leu-Gly-NH2 is essential for its handling, formulation, and interpretation of biological data.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C21H30N4O5 | [1] |

| Molecular Weight | 418.49 g/mol | [1] |

| IUPAC Name | benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | [1] |

| CAS Number | 14485-80-4 | [1] |

Synthesis of Z-Pro-Leu-Gly-NH2

The synthesis of Z-Pro-Leu-Gly-NH2 can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally favored for its efficiency and ease of purification.

The following diagram illustrates a typical workflow for the solid-phase synthesis of Z-Pro-Leu-Gly-NH2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Sources

- 1. jaycampbell.com [jaycampbell.com]

- 2. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 3. PAAN/MIF nuclease inhibition prevents neurodegeneration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PAAN/MIF nuclease inhibition prevents neurodegeneration in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An extraordinary relationship involving MIF-1 and other peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of oxytocin and fragment (MIF-I) on the development of tolerance to hypothermic and hypnotic action of ethanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Andrew Schally - Wikipedia [en.wikipedia.org]

- 9. Andrew V. Schally | Biography, Nobel Prize, Tulane, & Facts | Britannica [britannica.com]

- 10. nobelprize.org [nobelprize.org]

An In-Depth Technical Guide to Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) as a Neuropeptide Analog

Abstract

This technical guide provides a comprehensive overview of Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG), a significant neuropeptide analog. The guide delves into the synthesis, physicochemical properties, and the nuanced mechanism of action of Z-PLG, primarily through its biologically active form, Prolyl-leucyl-glycinamide (PLG or MIF-1). We will explore its critical role in the modulation of central nervous system (CNS) pathways, with a particular focus on the dopaminergic system. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and a forward-looking perspective on the therapeutic potential of this fascinating molecule.

Introduction: Unveiling Carbobenzoxyprolyl-leucyl-glycinamide

Carbobenzoxyprolyl-leucyl-glycinamide, commonly abbreviated as Z-PLG, is a synthetic tripeptide amide. The "Z" designation refers to the carbobenzoxy group, an N-terminal protecting group crucial in its chemical synthesis. While Z-PLG itself is often the direct product of synthesis, its primary biological significance lies in its role as a precursor or prodrug to the endogenous neuropeptide, Prolyl-leucyl-glycinamide (PLG). PLG, also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), is a hypothalamic peptide with a range of modulatory effects within the central nervous system. This guide will navigate the journey from the synthesis of Z-PLG to the diverse biological functions of its active counterpart, PLG.

Synthesis and Physicochemical Properties of Z-PLG

The synthesis of Z-PLG is a foundational aspect of its study and application. The carbobenzoxy group serves as a temporary shield for the N-terminal amine of proline, preventing unwanted side reactions during the coupling of the amino acid residues.

General Synthesis Strategy

The synthesis of Carbobenzoxy-L-prolyl-L-leucylglycinamide has been described in the chemical literature.[1] A common approach involves a stepwise peptide coupling strategy, which can be performed in solution-phase or on a solid support.

Conceptual Synthesis Workflow:

Caption: General workflow for the synthesis of Z-PLG and its deprotection to PLG.

Physicochemical Properties

The introduction of the carbobenzoxy group significantly alters the physicochemical properties of the peptide, most notably increasing its lipophilicity compared to the unprotected PLG. This can influence its solubility, stability, and pharmacokinetic profile.

| Property | Description |

| Molecular Formula | C26H38N4O5 |

| Molecular Weight | 486.61 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Generally soluble in organic solvents like DMF and DMSO. Solubility in aqueous solutions is limited. |

| Stability | The carbobenzoxy group is stable under neutral and acidic conditions but can be cleaved by catalytic hydrogenation. |

Mechanism of Action: A Focus on Dopaminergic Modulation

The primary biological activities of Z-PLG are attributed to its deprotected form, PLG. PLG is a fascinating neuromodulator that does not act as a classical agonist or antagonist at dopamine receptors but rather allosterically modulates their function, particularly the D2 receptor subtype.

Allosteric Modulation of Dopamine D2 Receptors

PLG has been shown to enhance the binding of dopamine agonists to striatal dopamine receptors.[2] This suggests that PLG interacts with a distinct site on the receptor or a closely associated protein, thereby altering the conformation of the dopamine binding site and increasing its affinity for agonists. This modulatory effect is crucial as it can potentiate the effects of endogenous dopamine or dopaminergic drugs.

A potent analog of PLG, 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide (PAOPA), has been demonstrated to prevent the GTP-induced conversion of the high-affinity state of the dopamine D2 receptor to the low-affinity state, likely by affecting its interaction with G-proteins.[3] This provides further evidence for the allosteric modulatory role of PLG and its analogs.

Signaling Pathway of PLG-Mediated Dopamine Receptor Modulation:

Caption: PLG allosterically modulates the Dopamine D2 receptor, stabilizing its high-affinity state.

Attenuation of Haloperidol-Induced Effects

The modulatory effects of PLG have significant implications for pharmacotherapy. For instance, co-administration of PLG or its potent analog PAOPA has been shown to attenuate the haloperidol-induced expression of c-fos and Fos proteins in the rat striatum.[4] Haloperidol, a typical antipsychotic and D2 receptor antagonist, can lead to extrapyramidal side effects, and the induction of immediate early genes like c-fos is thought to be involved in this process.[4] The ability of PLG to counteract these effects highlights its potential to mitigate the side effects of certain neuroleptic drugs.

Therapeutic Potential and Future Directions

The unique mechanism of action of PLG, the active metabolite of Z-PLG, positions it as a promising candidate for therapeutic intervention in a range of neurological and psychiatric disorders.

Parkinson's Disease and Movement Disorders

Given its ability to enhance dopaminergic transmission, PLG and its analogs have been investigated for their potential in treating Parkinson's disease, a condition characterized by the loss of dopaminergic neurons.[5] The hypothesis is that by potentiating the effects of remaining dopamine or exogenously administered L-DOPA, PLG could improve motor function. Furthermore, its potential to modulate dopamine receptors suggests a therapeutic role in neuroleptic-induced tardive dyskinesia and other extrapyramidal motor disorders.[5]

Other CNS Applications

The influence of PLG on the dopaminergic system, a key player in reward, motivation, and mood, suggests its potential utility in other CNS disorders. Analogs of PLG have also been investigated for their antihypertensive effects, which may be linked to the modulation of central dopaminergic pathways.[1]

Experimental Protocols for the Study of Z-PLG

The investigation of Z-PLG and its biological effects requires a suite of well-defined experimental protocols. The following provides a detailed, step-by-step methodology for key experiments.

Protocol 1: In Vitro Dopamine Receptor Binding Assay

Objective: To determine the effect of Z-PLG (and its deprotected form, PLG) on the binding of a radiolabeled dopamine agonist to D2 receptors in striatal membrane preparations.

Methodology:

-

Membrane Preparation:

-

Dissect the striata from rodent brains on ice.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Z-PLG or PLG at various concentrations.

-

Radiolabeled dopamine agonist (e.g., [³H]-Spiperone or [³H]-ADTN).

-

Striatal membrane preparation (typically 50-100 µg of protein).

-

-

For non-specific binding determination, add a high concentration of a non-labeled dopamine antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of Z-PLG or PLG to determine its effect on agonist binding.

-

Experimental Workflow for Receptor Binding Assay:

Caption: Workflow for the in vitro dopamine receptor binding assay.

Protocol 2: In Vivo Microdialysis for Dopamine Release

Objective: To assess the effect of systemic administration of Z-PLG on extracellular dopamine levels in the striatum of freely moving animals.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum according to stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After a stable baseline of dopamine is established, administer Z-PLG (e.g., intraperitoneally or subcutaneously).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Dopamine Quantification:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the dopamine levels as a percentage of the baseline values.

-

Compare the dopamine levels in the Z-PLG-treated group to a vehicle-treated control group.

-

Quantitative Data Summary

The following table summarizes key quantitative data related to the bioactivity of PLG and its analogs, which provides a reference for the expected activity of the deprotected form of Z-PLG.

| Compound | Assay | Result | Reference |

| PLG Analog (PAOPA) | [³H]ADTN Binding Enhancement | 10,000 times more active than PLG | [2] |

| PLG | Attenuation of Haloperidol-induced c-fos expression | Attenuated by 170% | [4] |

| PAOPA | Attenuation of Haloperidol-induced Fos expression | Attenuated by 79% | [4] |

| Pro-Ahx-Gly-NH2 | [³H]ADTN Binding Enhancement | 16% enhancement at 0.1 µM | [6] |

| Pro-Phe-Gly-NH2 | [³H]ADTN Binding Enhancement | 31% enhancement at 1 µM | [6] |

Conclusion

Carbobenzoxyprolyl-leucyl-glycinamide (Z-PLG) serves as a vital synthetic precursor to the biologically active neuropeptide, Prolyl-leucyl-glycinamide (PLG). The research landscape surrounding PLG reveals a molecule with a sophisticated mechanism of action, primarily as an allosteric modulator of dopamine D2 receptors. This unique property underpins its therapeutic potential in a variety of CNS disorders, most notably Parkinson's disease and other movement disorders. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of Z-PLG and its active metabolite. Future research should focus on elucidating the precise pharmacokinetic profile of Z-PLG, including its conversion to PLG in vivo, and further exploring the therapeutic efficacy of this promising neuropeptide analog in preclinical and clinical settings.

References

-

Bodanszky, M., & du Vigneaud, V. (1963). The Synthesis of the Tetrapeptide Amide S-Benzyl-L-cysteinyl-L-prolyl-L- leucylglycinamide. Journal of the American Chemical Society, 81(21), 5688-5691. [Link]

-

Mishra, R. K., et al. (2000). L-prolyl-l-leucyl-glycinamide and its peptidomimetic analog 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA) attenuate haloperidol-induced c-fos expression in the striatum. Peptides, 21(2), 301-308. [Link]

-

Johnson, R. L., et al. (1986). Synthesis and Biological Evaluation of Analogues of Pro-Leu-Gly-NH2 Modified at the Leucyl Residue. Journal of Medicinal Chemistry, 29(10), 2104-2107. [Link]

-

Johnson, R. L., et al. (1987). Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2. Journal of Medicinal Chemistry, 30(10), 1854-1859. [Link]

-

Gulya, K., et al. (1986). L-prolyl-L-leucyl-glycinamide analogues--a new class of peptide antihypertensives. Journal of Hypertension Supplement, 4(5), S106-S108. [Link]

-

Mishra, R. K., et al. (1990). Modulation of High-Affinity CNS Dopamine D2 Receptor by L-pro-L-leu-glycinamide (PLG) Analogue 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 14(5), 821-827. [Link]

-

Mishra, R. K., et al. (1983). CNS Dopamine Receptors: Effect of Prolyl-Leucyl-Glycinamide and Solubilization. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 7(4-6), 571-576. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of commercial PLGAs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus: A Technical Guide to the Activity of Carbobenzoxy-Tripeptides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The carbobenzoxy (Cbz or Z) group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas, has historically been viewed primarily as a robust N-terminal protecting group, enabling the controlled, stepwise synthesis of peptides.[1] However, a growing body of evidence reveals that the Cbz moiety is not merely a passive spectator in the biological activity of the peptides it helps create. When appended to a tripeptide scaffold, the Cbz group can significantly influence molecular conformation, stability, and interaction with biological targets, leading to a diverse range of potent biological activities. This guide provides an in-depth exploration of the biological landscape of carbobenzoxy-tripeptides, moving beyond their synthetic utility to elucidate their roles as enzyme inhibitors, antiviral agents, and modulators of complex cellular pathways. We will delve into the mechanistic underpinnings of their activity, provide detailed, field-proven experimental protocols for their characterization, and present a framework for their rational design in drug discovery.

The Carbobenzoxy Group: More Than a Protective Shield

The utility of the carbobenzoxy group in peptide synthesis is well-established. It effectively "masks" the nucleophilic amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[2][3] Its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis have cemented its place in the synthetic chemist's toolkit.[1] However, the influence of the Cbz group extends beyond the reaction flask. Its rigid, aromatic structure can impart conformational constraints on the peptide backbone, influencing how the tripeptide presents its side chains for interaction with biological macromolecules. This structural influence is a key determinant of the biological activities we will explore.

Biological Activities of Carbobenzoxy-Tripeptides: A Multifaceted Arena

Carbobenzoxy-tripeptides have emerged as potent agents in several key areas of therapeutic interest. Their activities are diverse, ranging from direct enzyme inhibition to the modulation of complex signaling cascades.

Enzyme Inhibition: A Primary Modality

A significant area of activity for Cbz-tripeptides is the inhibition of various classes of enzymes, particularly proteases.

A prime example of a biologically active Cbz-tripeptide is Carbobenzoxy-L-leucyl-L-leucyl-L-leucinal (MG132) . This peptide aldehyde is a potent, reversible inhibitor of the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[3][4] By inhibiting the proteasome, MG132 disrupts the degradation of key regulatory proteins, including the inhibitor of κB (IκB).[3] This leads to the suppression of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[3][4] The inhibition of NF-κB signaling by MG132 has been shown to enhance the therapeutic effect of chemotherapeutic agents like paclitaxel in breast cancer models, making it a valuable tool in cancer research and a potential adjuvant therapy.[3][4]

Beyond the proteasome, Cbz-tripeptides have been designed to target other proteases. For instance, tripeptidyl aldehydes have been synthesized as inhibitors of viral 3C and 3C-like proteases, which are essential for the replication of viruses such as noroviruses and coronaviruses.[1] The design of these inhibitors often incorporates a glutamine surrogate at the P1 position, reflecting the substrate specificity of the target protease, with the Cbz group at the N-terminus contributing to binding and stability.[1]

Antiviral Activity

Early studies identified that carbobenzoxy-di- and tripeptides possess significant antiviral activity, particularly against measles and herpes viruses.[5][6] The presence of the Cbz group was found to be crucial for this activity, as the corresponding unprotected peptides showed little to no effect.[5] This highlights a direct role for the Cbz moiety in the antiviral mechanism, which may involve interference with viral entry or replication processes.

Modulation of Amyloid-β Aggregation in Alzheimer's Disease

In the context of neurodegenerative diseases, the Cbz-tripeptide analogue Z-Phe-Ala-diazomethylketone (PADK) has shown promise in combating the pathology of Alzheimer's disease.[2][7][8] The aggregation of the amyloid-β (Aβ) peptide is a key event in the disease's progression.[2] Mass spectrometry and ion mobility spectrometry studies have demonstrated that PADK directly binds to Aβ42 monomers and small oligomers, inhibiting the formation of toxic dodecamers and even disrupting pre-formed oligomers.[2][7] Furthermore, PADK has been shown to inhibit the formation of Aβ42 fibrils.[2] This multimodal action on the Aβ aggregation pathway underscores the potential of Cbz-tripeptides as therapeutic leads for Alzheimer's disease.

Experimental Design and Protocols for Assessing Biological Activity

The characterization of the biological activity of carbobenzoxy-tripeptides requires a suite of robust and validated in vitro assays. The following section provides detailed, step-by-step protocols for key experiments.

Synthesis of a Carbobenzoxy-Tripeptide

The foundation of any biological study of these compounds is their synthesis. The following is a generalized protocol for the solution-phase synthesis of a Cbz-tripeptide.

Materials:

-

Cbz-Phe-OH

-

H-Ala-OMe·HCl

-

H-Gly-OMe·HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dipeptide Synthesis (Cbz-Phe-Ala-OMe): a. Dissolve Cbz-Phe-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in a mixture of DCM and DMF. b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt. d. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. f. Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.

-

Dipeptide Deprotection (H-Phe-Ala-OMe): a. Dissolve the purified Cbz-Phe-Ala-OMe in methanol. b. Add 10% Palladium on carbon (Pd/C) catalyst. c. Stir the mixture under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC). d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Tripeptide Synthesis (Cbz-Phe-Ala-Gly-OMe): a. Follow the coupling procedure described in step 1, using Cbz-Gly-OH and the deprotected H-Phe-Ala-OMe.

-

Final Saponification (Optional, for free acid): a. Dissolve the tripeptide methyl ester in a mixture of methanol and water. b. Add LiOH or NaOH (1.1 eq) and stir at room temperature until the reaction is complete. c. Neutralize the reaction mixture with 1 M HCl and extract the product with EtOAc. d. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the final Cbz-tripeptide with a free C-terminal carboxylic acid.

Assessing Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Carbobenzoxy-tripeptide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the Cbz-tripeptide in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted Cbz-tripeptide solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

This protocol assesses the effect of a Cbz-tripeptide on the NF-κB signaling pathway by measuring the levels of key proteins.[5][6]

Materials:

-

Cancer cells treated with the Cbz-tripeptide and/or an activator of the NF-κB pathway (e.g., TNF-α).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the treated cells and determine the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.

Assessing Antiviral Activity

This assay determines the concentration of a Cbz-tripeptide required to reduce the number of viral plaques by 50%.[3]

Materials:

-

Host cell line permissive to the virus of interest (e.g., Vero cells).

-

Virus stock of known titer.

-

Cbz-tripeptide stock solution.

-

Cell culture medium.

-

Overlay medium (e.g., medium containing low-melting-point agarose).

-

Crystal violet staining solution.

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the Cbz-tripeptide.

-

Mix a standard amount of virus with each dilution of the Cbz-tripeptide and incubate for 1 hour at 37 °C.

-

Remove the medium from the cell monolayers and inoculate with the virus-peptide mixtures.

-

After a 1-hour adsorption period, remove the inoculum and add the overlay medium.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

-

Determine the IC50 value of the Cbz-tripeptide.

Assessing Modulation of Amyloid-β Aggregation

This assay uses the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid fibrils.[2]

Materials:

-

Aβ(1-42) peptide.

-

Hexafluoroisopropanol (HFIP).

-

DMSO.

-

Phosphate buffer (pH 7.4).

-

Thioflavin T (ThT) stock solution.

-

Cbz-tripeptide stock solution.

-

96-well black plates with a clear bottom.

-

Fluorescence plate reader.

Procedure:

-

Prepare Aβ(1-42) monomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO.

-

Dilute the Aβ(1-42) stock into phosphate buffer to a final concentration of 10 µM.

-

Add the Cbz-tripeptide at various concentrations to the Aβ solution. Include a control with no peptide.

-

Add ThT to each well to a final concentration of 20 µM.

-

Incubate the plate at 37 °C with intermittent shaking.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.

-

Plot the fluorescence intensity versus time to monitor the kinetics of Aβ fibrillization in the presence and absence of the Cbz-tripeptide.

Mass spectrometry can be used to directly observe the binding of a Cbz-tripeptide to Aβ monomers and oligomers.[2][10]

Materials:

-

Aβ(1-42) peptide.

-

Cbz-tripeptide.

-

Ammonium acetate buffer.

-

Electrospray ionization mass spectrometer (ESI-MS).

Procedure:

-

Prepare solutions of Aβ(1-42) and the Cbz-tripeptide in ammonium acetate buffer.

-

Mix the Aβ(1-42) and Cbz-tripeptide solutions at a desired molar ratio (e.g., 1:10).

-

Incubate the mixture on ice to slow down aggregation.

-

Infuse the sample directly into the ESI-MS.

-

Acquire mass spectra under conditions that preserve non-covalent interactions.

-

Analyze the spectra for peaks corresponding to the Aβ monomer, oligomers, and their complexes with the Cbz-tripeptide.